Dinaciclib

Catalog No.
S548320
CAS No.
779353-01-4
M.F
C21H28N6O2
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinaciclib

CAS Number

779353-01-4

Product Name

Dinaciclib

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N

SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Solubility

Soluble in DMSO, not in water

Synonyms

SCH 727965; SCH727965; SCH-727965; PS095760; PS 095760; PS-095760; Dinaciclib.

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO

Description

The exact mass of the compound Dinaciclib is 396.22737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Dinaciclib is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in cell cycle progression. By inhibiting CDKs, dinaciclib can halt the uncontrolled cell division characteristic of cancer cells. This makes it a promising candidate for cancer therapy.

Preclinical Studies

Dinaciclib has been studied in various preclinical models, including cell lines and animal xenografts. These studies have shown that dinaciclib can effectively inhibit the growth of a variety of cancer cells, including those from breast, lung, and ovarian cancers [, ].

Dinaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. Its chemical formula is C21H28N6O2, with a molecular weight of approximately 396.495 g/mol . Initially developed as a therapeutic agent for various malignancies, Dinaciclib has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis in cancer cells .

Dinaciclib acts as a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9 [, ]. These enzymes play a critical role in regulating cell cycle progression by phosphorylating key proteins. By inhibiting CDKs, dinaciclib disrupts cell cycle progression and triggers apoptosis (programmed cell death) in cancer cells [].

Studies suggest that dinaciclib may also exhibit anti-tumor effects through additional mechanisms, such as:

  • Suppressing the expression of proteins involved in cell proliferation and survival [].
  • Disrupting DNA replication [].
  • Bone marrow suppression leading to low blood cell counts [].
  • Fatigue [].
  • Nausea and vomiting [].
  • Diarrhea [].

Dinaciclib acts primarily through the inhibition of cyclin-dependent kinases, which are critical for cell cycle regulation. The mechanism involves binding to the ATP-binding site of these kinases, effectively blocking their activity. This inhibition leads to:

  • Cell Cycle Arrest: Dinaciclib induces G2/M phase arrest by inhibiting CDK1 and CDK2 .
  • Apoptosis Induction: The compound promotes apoptosis through pathways involving the downregulation of anti-apoptotic proteins and modulation of pro-apoptotic signals .

Dinaciclib exhibits significant biological activity against various cancer types, including but not limited to:

  • Lymphomas: In studies involving Raji lymphoma cells, Dinaciclib was shown to induce cell cycle arrest and apoptosis in a dose-dependent manner .
  • Solid Tumors: Clinical trials have investigated its efficacy in treating solid tumors, including breast and lung cancers .
  • Pharmacodynamics: The drug has demonstrated rapid distribution in plasma with a short half-life, necessitating careful dosing in clinical settings .

The synthesis of Dinaciclib involves several key steps:

  • Starting Materials: The synthesis begins with 3-aminopyrazole and diethylmalonate under basic conditions.
  • Chlorination: The product undergoes chlorination to introduce reactive sites for further modification.
  • Boc Protection: Intermediate compounds are protected using Boc (tert-butyloxycarbonyl) groups to facilitate subsequent reactions.
  • Final Modifications: Further bromination and oxidation steps are employed to yield the final compound .

The detailed synthetic pathway allows for variations that can enhance potency and selectivity against specific CDKs.

Dinaciclib is primarily being explored for its applications in oncology:

  • Cancer Treatment: It is under investigation for treating relapsed/refractory multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma .
  • Combination Therapies: Ongoing research is examining its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells .

Several compounds share structural similarities or biological targets with Dinaciclib. Here’s a comparison highlighting its uniqueness:

Compound NameTarget KinasesUnique Features
PalbociclibCDK4, CDK6Selective for CDK4/6; used primarily in breast cancer treatment.
RibociclibCDK4, CDK6Similar mechanism but with different pharmacokinetics; also used in breast cancer.
AbemaciclibCDK4, CDK6Broader activity against various cancers; oral administration available.
FlavopiridolMultiple CDKsFirst-generation pan-CDK inhibitor; broader range but less selective than Dinaciclib.

Dinaciclib is distinguished by its potent inhibition across multiple cyclin-dependent kinases, particularly its effectiveness against both G1/S and G2/M transitions in the cell cycle, making it a versatile candidate for cancer therapies.

The pyrazolo[1,5-a]pyrimidine scaffold that forms the core structure of dinaciclib represents a privileged heterocyclic framework extensively utilized in medicinal chemistry for cyclin-dependent kinase inhibitor development [9] [14]. The synthesis of this scaffold through Michael addition-based methodologies has emerged as a highly efficient and versatile approach, offering excellent regioselectivity and mild reaction conditions [12] [46].

The fundamental Michael addition-based synthesis involves the reaction of 3-aminopyrazole derivatives with α,β-unsaturated compounds, proceeding through an aza-Michael addition mechanism followed by intramolecular cyclization [12] [46]. This tandem process typically employs potassium hydroxide as a base catalyst and proceeds under ambient temperature conditions, providing the desired pyrazolo[1,5-a]pyrimidine products in yields ranging from 70 to 92 percent [12].

The mechanism of pyrazolo[1,5-a]pyrimidine formation through Michael addition involves several sequential steps [12]. Initially, the aminopyrazole undergoes deprotonation to generate an active nucleophilic species, which subsequently attacks the electrophilic carbon center of the α,β-unsaturated system through a 1,4-addition pathway [46]. The resulting intermediate then undergoes intramolecular nucleophilic addition to the carbonyl group, followed by dehydration to afford the aromatic fused heterocycle [12].

Research conducted by Li and colleagues demonstrated that the reaction of dienones with pyrazole-3-amine through an aza-Michael addition/nucleophilic addition/1,3-hydrogen transfer cascade provides access to 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines in excellent yields [12]. This methodology proved particularly effective for gram-scale synthesis, indicating its potential for industrial applications [12].

The substrate scope of Michael addition-based pyrazolo[1,5-a]pyrimidine synthesis encompasses a wide range of electrophilic partners [46]. α,β-Unsaturated malonates, nitroalkenes, and β,γ-unsaturated-α-keto esters all serve as competent Michael acceptors in these transformations [46]. The choice of base catalyst significantly influences reaction efficiency, with cesium carbonate demonstrating superior performance compared to organic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene [46].

Optimization studies revealed that reaction conditions play a crucial role in determining product yields and selectivity [46]. Tetrahydrofuran emerges as the optimal solvent, providing enhanced solubility for both reactants and improved reaction kinetics compared to alcoholic or halogenated solvents [46]. Temperature control proves essential, with ambient conditions (25°C) offering the best balance between reaction rate and product stability [46].

Table 1: Cyclin-Dependent Kinase Inhibition Potency Comparison

CompoundCDK1 IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)CDK9 IC50 (nM)Selectivity Profile
Dinaciclib (SCH-727965)3114Pan-CDK inhibitor
Flavopiridol400100200300Pan-CDK inhibitor
Purvalanol A75475>10000CDK1/2/5 selective
RO-330635340>10000>10000CDK1 selective
CVT-31324030>10000>10000CDK2 selective

The synthetic versatility of Michael addition-based approaches allows for systematic structural modifications at multiple positions of the pyrazolo[1,5-a]pyrimidine core [9]. Substitution patterns at positions 2, 3, 5, and 7 can be readily controlled through appropriate choice of starting materials and reaction conditions [9]. This flexibility proves particularly valuable for structure-activity relationship studies and lead optimization campaigns targeting enhanced cyclin-dependent kinase selectivity [9].

Structure-Activity Relationship (SAR) of CDK Inhibition Potency

The structure-activity relationship of dinaciclib and related pyrazolo[1,5-a]pyrimidine derivatives reveals critical insights into the molecular determinants of cyclin-dependent kinase inhibition potency [16] [17]. Comprehensive analysis of substitution patterns across the heterocyclic scaffold demonstrates that specific structural modifications profoundly influence both binding affinity and selectivity profiles [16] [17].

The 2-position of the pyrazolo[1,5-a]pyrimidine scaffold represents a crucial determinant of cyclin-dependent kinase inhibitory activity [17]. Introduction of anilino substituents at this position consistently enhances CDK2 potency, with 4-sulfamoylanilino groups providing optimal binding interactions [17]. Crystal structure analysis reveals that the sulfonamide moiety forms critical hydrogen bonds with Asp86 of CDK2, facilitating optimal hydrophobic packing of the anilino group with the specificity surface [22].

Systematic evaluation of 6-substituted 2-(4′-sulfamoylanilino)purines demonstrates that substituent size and hydrophobicity at the 6-position significantly impact selectivity between CDK1 and CDK2 [17]. Compounds bearing cyclohexylmethyl groups at the 6-position exhibit exceptional discrimination, with some derivatives showing up to 2000-fold selectivity for CDK2 over CDK1 [17]. This remarkable selectivity arises from stabilization of a glycine-rich loop conformation that is preferred in CDK2 but not observed in CDK1 [17].

The relationship between alkoxy chain length at the 6-position and CDK2 inhibitory activity follows a well-defined pattern [17]. Optimal activity is achieved with intermediate chain lengths, as excessively bulky substituents lead to steric clashes within the ATP binding pocket [17]. Bicyclic and tricyclic aromatic systems at this position show greatly reduced inhibitory activity, indicating poor accommodation of these substituents in the lipophilic binding site [17].

Table 2: Structure-Activity Relationship Analysis for Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

PositionSubstituent EffectsOptimal Substituents
2-PositionAnilino groups enhance CDK2 potency; sulfamoylanilino provides optimal binding4-sulfamoylanilino
3-PositionEthyl group favors activity over larger substituents; bromo reduces potencyEthyl
5-PositionMorpholino and piperidino groups maintain activity; aryl groups reduce selectivity2-(2-hydroxyethyl)piperidin-1-yl
6-PositionCyclohexylmethyl provides optimal lipophilic interaction; larger groups decrease activityNot applicable for dinaciclib
7-PositionAminomethylpyridine N-oxide essential for CDK binding; modifications affect selectivity(1-oxidopyridin-3-yl)methylamino

The 3-position substitution pattern significantly influences both potency and selectivity profiles of pyrazolo[1,5-a]pyrimidine derivatives [11] [27]. Ethyl substituents at this position demonstrate superior activity compared to larger alkyl groups or halogen substitutions [27]. Bromo substitution at the 3-position generally reduces potency, likely due to unfavorable steric interactions within the binding pocket [27].

At the 5-position, morpholino and piperidino substituents maintain excellent cyclin-dependent kinase inhibitory activity while providing opportunities for further structural elaboration [11] [27]. The 2-(2-hydroxyethyl)piperidin-1-yl group present in dinaciclib represents an optimal balance between binding affinity and physicochemical properties [1] [3]. This substituent contributes to the compound's favorable pharmacokinetic profile while maintaining potent CDK inhibition [8].

The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold proves critical for cyclin-dependent kinase recognition and binding [1] [3]. The (1-oxidopyridin-3-yl)methylamino group characteristic of dinaciclib establishes essential hydrogen bonding interactions with the kinase hinge region [1] [3]. Modifications at this position dramatically affect selectivity profiles, with even minor structural changes leading to altered kinase specificity patterns [25].

Comparative analysis of dinaciclib against other cyclin-dependent kinase inhibitors reveals its exceptional pan-CDK activity profile [5] [8]. The compound demonstrates nanomolar potency against CDK1, CDK2, CDK5, and CDK9, distinguishing it from more selective inhibitors such as palbociclib or ribociclib [5] [8]. This broad spectrum activity contributes to dinaciclib's mechanism of action, involving both cell cycle arrest and transcriptional inhibition [34].

Rational Design of Dinaciclib Analogs for Enhanced Selectivity

The rational design of dinaciclib analogs aims to enhance selectivity through systematic modification of key pharmacophoric elements while maintaining potent cyclin-dependent kinase inhibitory activity [25] [26]. Structure-based drug design approaches, informed by crystallographic analysis of kinase-inhibitor complexes, provide fundamental insights for developing improved derivatives with tailored selectivity profiles [16] [22].

One primary strategy for enhancing selectivity involves exploitation of subtle conformational differences between cyclin-dependent kinase isoforms [42]. Research demonstrates that cyclin-free CDK1 and CDK2 exhibit distinct conformational energy landscapes, providing opportunities for selective targeting [42]. ATP-competitive inhibitors can discriminate between these kinases by stabilizing preferred conformations in one isoform while destabilizing the corresponding conformation in others [42].

The development of CDK2-selective analogs focuses on modifications that favor binding to the glycine-rich loop conformation preferred in CDK2 [17]. Structural analysis reveals that Tyr15 adopts different orientations in CDK1 versus CDK2, creating distinct binding environments [17]. Dinaciclib analogs designed to capitalize on these differences achieve remarkable selectivity improvements, with some derivatives exhibiting over 1000-fold preference for CDK2 [17].

Fragment-based design approaches have been employed to develop dinaciclib analogs with enhanced selectivity for specific cyclin-dependent kinase subtypes [26]. By systematically combining key binding fragments from successful kinase inhibitors, researchers have created hybrid molecules that retain potent activity while achieving improved selectivity profiles [26]. These approaches often involve replacement of the purine core with alternative heterocyclic scaffolds such as triazolopyrimidines or pyrrolopyrimidines [17].

Table 3: Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Scaffold Construction

Synthetic MethodStarting MaterialsTypical Yield (%)Advantages
Michael Addition-Based Cyclization3-aminopyrazole + α,β-unsaturated compounds70-92High regioselectivity, mild conditions
Multicomponent ReactionAminopyrazole + aldehyde + active methylene64-85One-pot synthesis, structural diversity
Cyclocondensation with β-dicarbonylsNH-3-aminopyrazole + 1,3-biselectrophilic compounds75-95General applicability, high yields
Nucleophilic SubstitutionChlorinated pyrazolopyrimidine + nucleophiles80-94Positional selectivity, good tolerance
Metal-Catalyzed Cross-CouplingHalogenated scaffold + organometallic reagents65-88Functional group introduction, scalability

The design of CDK9-selective analogs represents a particularly important area of research, given the role of CDK9 in transcriptional regulation [41]. Selective CDK9 inhibitors such as BAY-1251152 and atuveciclib demonstrate over 100-fold selectivity for CDK9 over other family members [41]. These compounds achieve selectivity through specific interactions with residues unique to the CDK9 active site, providing templates for rational design of dinaciclib analogs [41].

Bioisosteric replacement strategies have proven effective for modulating selectivity while maintaining potent cyclin-dependent kinase inhibition [17]. Replacement of the purine core with pyrazolo[1,5-a]pyrimidine, triazolopyrimidine, or pyrrolopyrimidine scaffolds yields derivatives with altered selectivity profiles [17]. These modifications often result in compounds with maintained CDK2 potency but reduced activity against other kinase subtypes [17].

The incorporation of conformationally constrained elements into dinaciclib analogs represents another approach for enhancing selectivity [25]. N9-cis-cyclobutylpurine derivatives designed based on dinaciclib and related compounds demonstrate potent CDK2 and CDK5 inhibitory activities with nanomolar potencies [25]. These constrained analogs achieve selectivity through reduced conformational flexibility, leading to more specific kinase recognition [25].

Molecular docking studies play a crucial role in the rational design process, enabling prediction of binding modes and selectivity profiles before synthesis [25] [35]. Computational analysis of compound binding to CDK2 and CDK5 reveals key interactions that govern selectivity, informing the design of improved analogs [25]. These studies consistently demonstrate that optimal selectivity requires careful balance between binding affinity and kinase specificity [25].

Hybridization Strategies Combining Paracyclophanyl-Thiazole Moieties

The development of hybrid molecules combining paracyclophanyl and thiazole moieties with the dinaciclib scaffold represents an innovative approach to enhancing cyclin-dependent kinase inhibitory activity and selectivity [29] [30]. These hybridization strategies leverage the unique three-dimensional structure of paracyclophanes and the pharmacological properties of thiazole rings to create novel chemical entities with improved therapeutic profiles [29] [32].

Paracyclophane incorporation into cyclin-dependent kinase inhibitors provides several structural advantages, including enhanced lipophilicity, increased membrane permeability, and unique spatial arrangements that can improve binding specificity [29]. The rigid cyclophane framework constrains molecular conformation, potentially leading to more selective kinase recognition compared to flexible analogs [29]. Research demonstrates that paracyclophanyl-thiazole hybrids exhibit potent antiproliferative activity against various cancer cell lines [29].

Table 4: Hybridization Strategies for Paracyclophanyl-Thiazole Conjugates

Design StrategyStructural FeaturesExpected BenefitsChallenges
Direct ConjugationParacyclophane directly attached to thiazole ringEnhanced lipophilicity and membrane permeabilityIncreased molecular weight and complexity
Linker-Mediated HybridizationFlexible spacer connecting pharmacophoresConformational flexibility for induced fitPotential loss of selectivity
Pharmacophore OverlapOverlapping binding regions for synergistic effectsDual target engagement potentialSynthetic accessibility concerns
Bioisosteric ReplacementThiazole replacing pyrimidine in original scaffoldMaintained activity with altered selectivityAltered pharmacokinetic properties
Fragment-Based DesignKey binding fragments combined systematicallyOptimized binding affinity and selectivityStructure-activity relationship complexity

Three distinct series of paracyclophanyl-thiazole derivatives have been developed and evaluated for cyclin-dependent kinase inhibitory activity [29]. Series I compounds, featuring (Z)-N-substituted-4,9-dihydronaphtho[2,3-d]thiazol-3(2H)-yl)-4′-[2.2]paracyclophanylamide structures carrying 1,4-dihydronaphthoquinone moieties, demonstrate superior antiproliferative activity compared to their naphthalene-containing analogs [29]. These compounds achieve potent CDK1 inhibition with IC50 values as low as 54.8 nanomolar [29].

The most active paracyclophanyl-thiazole conjugates exhibit broad-spectrum antitumor activity without apparent selectivity between different cancer cell types [29]. Compound 3c from the naphthoquinone-bearing series demonstrates exceptional CDK1 selectivity, with inhibition values comparable to dinaciclib as a reference standard [29]. This compound also shows remarkable downregulation of phospho-Tyr15 levels, indicating effective cellular target engagement [29].

Mechanistic studies of paracyclophanyl-thiazole hybrids reveal that these compounds induce cell cycle arrest primarily in the pre-G1 and G2/M phases [29]. Flow cytometry analysis of treated SK-MEL-5 melanoma cells demonstrates significant accumulation of cells in these phases, consistent with CDK1 inhibition [29]. Sequential caspase-3 assays indicate that these compounds trigger apoptotic pathways, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death [29].

Molecular docking studies of paracyclophanyl-thiazole hybrids with CDK1 provide insights into their binding modes and interactions [29]. The paracyclophane moiety occupies hydrophobic regions of the kinase active site, while the thiazole ring participates in hydrogen bonding interactions with key residues [29]. The naphthoquinone component contributes additional binding affinity through π-π stacking interactions with aromatic residues in the ATP binding pocket [29].

The thiazole ring system contributes significantly to the biological activity of these hybrid compounds through multiple mechanisms [32]. Thiazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties [32]. The electron-deficient nature of the thiazole ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets [32].

Optimization of paracyclophanyl-thiazole hybrids focuses on balancing potency, selectivity, and physicochemical properties [30]. Structure-activity relationship studies reveal that electron-withdrawing substituents on the thiazole ring generally enhance activity, while bulky substituents reduce potency [30]. The optimal linker length between paracyclophane and thiazole moieties proves critical for maintaining binding affinity while allowing conformational flexibility [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.22737416 g/mol

Monoisotopic Mass

396.22737416 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V8ECV0NBQ

Wikipedia

Dinaciclib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Nemunaitis JJ, Small KA, Kirschmeier P, Zhang D, Zhu Y, Jou YM, Statkevich P, Yao SL, Bannerji R. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. J Transl Med. 2013 Oct 16;11(1):259. [Epub ahead of print] PubMed PMID: 24131779; PubMed Central PMCID: PMC3853718.
2: Martin MP, Olesen SH, Georg GI, Schönbrunn E. Cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. ACS Chem Biol. 2013 Nov 15;8(11):2360-5. doi: 10.1021/cb4003283. Epub 2013 Sep 10. PubMed PMID: 24007471; PubMed Central PMCID: PMC3846258.
3: Gojo I, Sadowska M, Walker A, Feldman EJ, Iyer SP, Baer MR, Sausville EA, Lapidus RG, Zhang D, Zhu Y, Jou YM, Poon J, Small K, Bannerji R. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias. Cancer Chemother Pharmacol. 2013 Oct;72(4):897-908. doi: 10.1007/s00280-013-2249-z. Epub 2013 Aug 15. PubMed PMID: 23949430; PubMed Central PMCID: PMC3784060.
4: Desai BM, Villanueva J, Nguyen TT, Lioni M, Xiao M, Kong J, Krepler C, Vultur A, Flaherty KT, Nathanson KL, Smalley KS, Herlyn M. The anti-melanoma activity of dinaciclib, a cyclin-dependent kinase inhibitor, is dependent on p53 signaling. PLoS One. 2013;8(3):e59588. doi: 10.1371/journal.pone.0059588. Epub 2013 Mar 18. PubMed PMID: 23527225; PubMed Central PMCID: PMC3601112.
5: Zhang D, Mita M, Shapiro GI, Poon J, Small K, Tzontcheva A, Kantesaria B, Zhu Y, Bannerji R, Statkevich P. Effect of aprepitant on the pharmacokinetics of the cyclin-dependent kinase inhibitor dinaciclib in patients with advanced malignancies. Cancer Chemother Pharmacol. 2012 Dec;70(6):891-8. doi: 10.1007/s00280-012-1967-y. Epub 2012 Oct 9. PubMed PMID: 23053255.
6: Johnson AJ, Yeh YY, Smith LL, Wagner AJ, Hessler J, Gupta S, Flynn J, Jones J, Zhang X, Bannerji R, Grever MR, Byrd JC. The novel cyclin-dependent kinase inhibitor dinaciclib (SCH727965) promotes apoptosis and abrogates microenvironmental cytokine protection in chronic lymphocytic leukemia cells. Leukemia. 2012 Dec;26(12):2554-7. doi: 10.1038/leu.2012.144. Epub 2012 May 30. PubMed PMID: 22791353; PubMed Central PMCID: PMC3645353.
7: Gorlick R, Kolb EA, Houghton PJ, Morton CL, Neale G, Keir ST, Carol H, Lock R, Phelps D, Kang MH, Reynolds CP, Maris JM, Billups C, Smith MA. Initial testing (stage 1) of the cyclin dependent kinase inhibitor SCH 727965 (dinaciclib) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Dec 15;59(7):1266-74. doi: 10.1002/pbc.24073. Epub 2012 Feb 7. PubMed PMID: 22315240; PubMed Central PMCID: PMC3349821.
8: Feldmann G, Mishra A, Bisht S, Karikari C, Garrido-Laguna I, Rasheed Z, Ottenhof NA, Dadon T, Alvarez H, Fendrich V, Rajeshkumar NV, Matsui W, Brossart P, Hidalgo M, Bannerji R, Maitra A, Nelkin BD. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965) inhibits pancreatic cancer growth and progression in murine xenograft models. Cancer Biol Ther. 2011 Oct 1;12(7):598-609. Epub 2011 Oct 1. PubMed PMID: 21768779; PubMed Central PMCID: PMC3218385.
9: Parry D, Guzi T, Shanahan F, Davis N, Prabhavalkar D, Wiswell D, Seghezzi W, Paruch K, Dwyer MP, Doll R, Nomeir A, Windsor W, Fischmann T, Wang Y, Oft M, Chen T, Kirschmeier P, Lees EM. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010 Aug;9(8):2344-53. doi: 10.1158/1535-7163.MCT-10-0324. Epub 2010 Jul 27. PubMed PMID: 20663931.

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